molecular formula C15H20N4O5 B11515713 4-Hydroxy-N'-[(E)-[2-(morpholin-4-YL)-5-nitrophenyl]methylidene]butanehydrazide

4-Hydroxy-N'-[(E)-[2-(morpholin-4-YL)-5-nitrophenyl]methylidene]butanehydrazide

Cat. No.: B11515713
M. Wt: 336.34 g/mol
InChI Key: TYWYQBDMSQEHON-LFIBNONCSA-N
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Description

4-Hydroxy-N’-[(E)-[2-(morpholin-4-YL)-5-nitrophenyl]methylidene]butanehydrazide is a complex organic compound with potential applications in various scientific fields. This compound features a morpholine ring, a nitrophenyl group, and a butanehydrazide moiety, making it a versatile molecule for chemical reactions and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-N’-[(E)-[2-(morpholin-4-YL)-5-nitrophenyl]methylidene]butanehydrazide typically involves a multi-step process:

    Formation of the Hydrazone Intermediate: The initial step involves the condensation of 2-(morpholin-4-yl)-5-nitrobenzaldehyde with butanehydrazide in an ethanol solution. The reaction is carried out under reflux conditions for several hours to ensure complete conversion.

    Hydrolysis and Purification: The resulting hydrazone intermediate is then hydrolyzed under acidic conditions to yield the final product. Purification is achieved through recrystallization from an appropriate solvent, such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, industrial methods may incorporate advanced purification techniques like chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-N’-[(E)-[2-(morpholin-4-YL)-5-nitrophenyl]methylidene]butanehydrazide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.

    Reduction: The nitro group can be reduced to an amine, which can further participate in substitution reactions.

    Substitution: The morpholine ring can undergo nucleophilic substitution reactions, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of ketone or aldehyde derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Introduction of various functional groups onto the morpholine ring.

Scientific Research Applications

4-Hydroxy-N’-[(E)-[2-(morpholin-4-YL)-5-nitrophenyl]methylidene]butanehydrazide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its antimicrobial and anticancer properties due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 4-Hydroxy-N’-[(E)-[2-(morpholin-4-YL)-5-nitrophenyl]methylidene]butanehydrazide exerts its effects involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the morpholine ring can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(Morpholin-4-yl)-5-nitrobenzaldehyde: Shares the nitrophenyl and morpholine moieties but lacks the butanehydrazide group.

    4-Hydroxybutanehydrazide: Contains the butanehydrazide group but lacks the nitrophenyl and morpholine moieties.

Uniqueness

4-Hydroxy-N’-[(E)-[2-(morpholin-4-YL)-5-nitrophenyl]methylidene]butanehydrazide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C15H20N4O5

Molecular Weight

336.34 g/mol

IUPAC Name

4-hydroxy-N-[(E)-(2-morpholin-4-yl-5-nitrophenyl)methylideneamino]butanamide

InChI

InChI=1S/C15H20N4O5/c20-7-1-2-15(21)17-16-11-12-10-13(19(22)23)3-4-14(12)18-5-8-24-9-6-18/h3-4,10-11,20H,1-2,5-9H2,(H,17,21)/b16-11+

InChI Key

TYWYQBDMSQEHON-LFIBNONCSA-N

Isomeric SMILES

C1COCCN1C2=C(C=C(C=C2)[N+](=O)[O-])/C=N/NC(=O)CCCO

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)[N+](=O)[O-])C=NNC(=O)CCCO

Origin of Product

United States

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